{2,2-dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine
Description
{2,2-Dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine is a tertiary amine characterized by a dimethyl-substituted propyl backbone and a 3-methylcyclopentylamino substituent.
Properties
IUPAC Name |
N,N,2,2-tetramethyl-N'-(3-methylcyclopentyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-11-6-7-12(8-11)14-9-13(2,3)10-15(4)5/h11-12,14H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOWKSZPRWIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC(C)(C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with methyl groups and the introduction of a cyclopentyl ring. One common method involves the reaction of propane-1,3-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the nitrogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions during the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups or the cyclopentyl ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.
Biology
The compound has potential applications in biological research as a building block for the synthesis of biologically active molecules. Its unique structure allows for the design of novel compounds with specific biological activities.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is used in the production of specialty chemicals and polymers. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other advanced materials.
Mechanism of Action
The mechanism of action of N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. The specific pathways involved depend on the application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several amines and amides documented in the evidence. Key comparisons include:
{2,2-Dimethyl-3-[(2-Methylcyclopentyl)amino]propyl}dimethylamine
- Structure : Differs only in the position of the methyl group on the cyclopentyl ring (2-methyl vs. 3-methyl).
- Properties: Molecular weight = 212.37 g/mol; CAS 1465971-92-7. Limited data on reactivity or applications, but commercial availability suggests use in specialty chemical synthesis .
[3-(4-Chlorophenyl)-3-(Pyridin-2-yl)propyl]dimethylamine (Chlorpheniramine Maleate)
- Structure : Features a dimethylamine-propyl backbone with aromatic (chlorophenyl and pyridyl) substituents.
- Properties : Molecular weight = 271.4 g/mol; used as an antihistamine. Demonstrates the pharmacological relevance of the dimethylamine-propyl scaffold .
Behenamidopropyl Dimethylamine Derivatives
- Examples: N-[3-(Dimethylamino)propyl]docosanamide (CAS 60270-33-9): Combines a long-chain fatty acid (docosanamide) with the dimethylamine-propyl group. Behenamidopropyl PG-Dimonium Chloride: Includes additional hydroxyl and quaternary ammonium groups.
- Applications : Used as surfactants, emulsifiers, and antistatic agents in cosmetics, highlighting the versatility of the dimethylamine-propyl structure in surface-active roles .
[2,2-Dimethyl-3-(Methylamino)propyl]dimethylamine
- Structure: Replaces the cyclopentylamino group with a simpler methylamino substituent.
Functional and Physicochemical Comparisons
Research Findings and Trends
Steric Effects: The 3-methylcyclopentyl group in the target compound introduces significant steric hindrance compared to analogs like chlorpheniramine or the methylamino derivative. This may reduce binding affinity in biological systems but enhance selectivity in catalytic applications .
Surfactant vs. Pharmaceutical Roles : While the target compound’s applications are unclear, analogs like behenamidopropyl dimethylamine derivatives prioritize hydrophobicity (via long alkyl chains) for surfactant use, whereas chlorpheniramine leverages aromaticity for receptor interactions .
Synthetic Accessibility : The 2-methylcyclopentyl analog (CAS 1465971-92-9) is commercially available but currently listed as out of stock, suggesting niche demand or complex synthesis .
Biological Activity
{2,2-Dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine is an organic compound notable for its unique structural features and potential biological activities. This tertiary amine, characterized by a complex cyclopentyl moiety and dimethylamine groups, has garnered interest in medicinal chemistry due to its diverse applications and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Two methyl groups on the second carbon,
- A dimethylamine group at the terminal end of a propyl chain,
- A cyclopentyl ring that adds steric bulk and may influence its biological interactions.
This compound belongs to the class of dimethylamine derivatives, which are known for their varied biological activities, including potential therapeutic effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the bulky cyclopentyl group may enhance binding affinity to certain targets while affecting the pharmacokinetic properties of the compound.
Comparative Analysis
A comparative analysis with similar compounds reveals unique features that may influence pharmacological profiles. The following table summarizes key compounds related to this compound:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| Dimethylaminopropylamine | CHN | Simple diamine structure | Used in surfactants; skin irritant |
| 1-(Dimethylamino)-propan-2-ol | CHN | Contains alcohol functional group | Exhibits analgesic properties |
| 1-(2-Methoxyphenyl)-N,N-dimethylethanamine | CHN | Aromatic ring substitution | Antidepressant activity reported |
Uniqueness : The structural characteristics of this compound may lead to distinct pharmacological effects compared to these similar compounds.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions. Modifications in the structure can significantly impact biological interactions, suggesting that derivatives synthesized from this compound may exhibit enhanced activities or improved therapeutic profiles.
Case Studies
Research involving related compounds has shown promising results in various therapeutic areas:
- Antidepressant Activity : Compounds with similar amine structures have been reported to exhibit antidepressant effects, indicating potential pathways for therapeutic intervention.
- Analgesic Properties : Some derivatives have demonstrated pain-relieving properties, suggesting that this compound might also possess such activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
